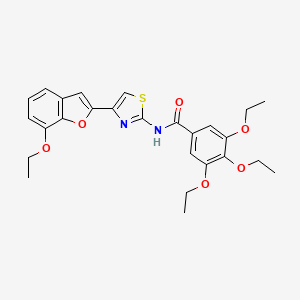

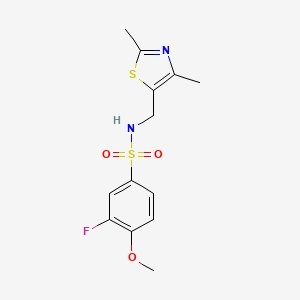

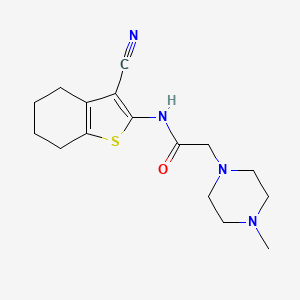

1-(3,5-Dichloro-4-methoxybenzoyl)-4-phenylpiperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,5-Dichloro-4-methoxybenzoyl chloride is a chemical compound used in scientific research. It has a molecular formula of C8H5Cl3O2 and a molecular weight of 239.49 .

Molecular Structure Analysis

The molecular structure of 3,5-Dichloro-4-methoxybenzoyl chloride consists of a benzoyl chloride core with two chlorine atoms and one methoxy group attached to the benzene ring .Physical And Chemical Properties Analysis

3,5-Dichloro-4-methoxybenzoyl chloride has a molecular weight of 239.48 . Other physical and chemical properties were not available in the sources I found.Scientific Research Applications

Synthesis and Characterization

Synthesis Techniques : The compound has been synthesized through various chemical reactions. For example, methoxypiperamide, a related compound, was synthesized by reacting 4-methoxybenzoyl chloride with 1-methylpiperazine (Power et al., 2014).

Structural Analysis : The structures of synthesized compounds are often characterized using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry, as demonstrated in the study of methoxypiperamide (Power et al., 2014).

Pharmacological Studies

Receptor Affinity Studies : Compounds similar to 1-(3,5-Dichloro-4-methoxybenzoyl)-4-phenylpiperazine have been studied for their affinity to various receptors. For instance, certain arylpiperazine derivatives have been evaluated as antagonists of the human cloned 5-HT(4) receptor isoforms (Curtet et al., 2000).

Antimicrobial Activity : Some derivatives of phenylpiperazine, which are structurally related to 1-(3,5-Dichloro-4-methoxybenzoyl)-4-phenylpiperazine, have been synthesized and tested for their antimicrobial activities. For example, a study synthesized new 1,3,4-oxadiazoles bearing 5-chloro-2-methoxyphenyl moiety and evaluated their antimicrobial potential (Kumar et al., 2013).

Antidepressant and Anxiolytic Effects : Phenylpiperazine derivatives have been investigated for their antidepressant and anxiolytic-like effects in animal models, indicating potential applications in neuropsychiatric disorders (Pytka et al., 2015).

Chemical Properties and Reactions

Reactivity Studies : Studies have also focused on the reactivity of compounds structurally related to 1-(3,5-Dichloro-4-methoxybenzoyl)-4-phenylpiperazine. For instance, the reaction of acetylenecarboxylic acid with amines and the subsequent hydrolysis of the products have been explored (Iwanami et al., 1964).

Mesogenic Studies : The mesogenic behaviors of certain H-bonded complexes involving compounds similar to 1-(3,5-Dichloro-4-methoxybenzoyl)-4-phenylpiperazine have been investigated, adding to the understanding of their chemical properties (Lin et al., 2007).

Flow Vacuum Pyrolysis : Flow vacuum pyrolysis of tetrazoles with annelated dibenzocycloalkane skeletons, a process related to the synthesis and decomposition of similar compounds, has been studied, providing insights into their thermal stability and decomposition pathways (Banciu et al., 1999).

Safety and Hazards

While specific safety and hazard information for “1-(3,5-Dichloro-4-methoxybenzoyl)-4-phenylpiperazine” was not found, Material Safety Data Sheets (MSDS) are available for 3,5-Dichloro-4-methoxybenzoyl chloride . These documents provide important safety information and should be consulted when handling the compound.

properties

IUPAC Name |

(3,5-dichloro-4-methoxyphenyl)-(4-phenylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18Cl2N2O2/c1-24-17-15(19)11-13(12-16(17)20)18(23)22-9-7-21(8-10-22)14-5-3-2-4-6-14/h2-6,11-12H,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEEYVSOCVDEXRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Cl)C(=O)N2CCN(CC2)C3=CC=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,5-Dichloro-4-methoxybenzoyl)-4-phenylpiperazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

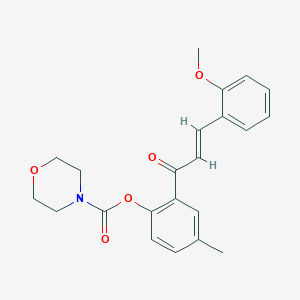

![(E)-3-(2-chlorophenyl)-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)acrylamide](/img/structure/B2969919.png)

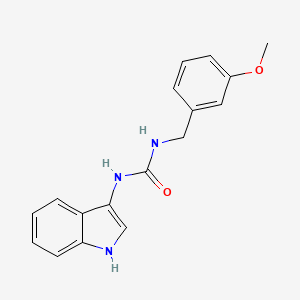

![4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-7-methoxychromen-2-one](/img/structure/B2969921.png)

![N-(4-butylphenyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2969922.png)

![1-[4-(Trifluoromethyl)thiophen-2-yl]ethanol](/img/structure/B2969923.png)